Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine
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Overview
Description
Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine is an organic compound with a complex structure that includes a naphthalene ring substituted with a propoxy group and a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a propoxy group through an etherification reaction. This is followed by the introduction of the sulfonyl amine group via sulfonation and subsequent amination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often optimize reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and other chemicals.
Mechanism of Action
The mechanism of action of Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl amine group can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Diethyl[(6-methoxy(2-naphthyl))sulfonyl]amine
- Diethyl[(6-ethoxy(2-naphthyl))sulfonyl]amine
- Diethyl[(6-butoxy(2-naphthyl))sulfonyl]amine
Uniqueness
Diethyl[(6-propoxy(2-naphthyl))sulfonyl]amine is unique due to the specific propoxy group attached to the naphthalene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C17H23NO3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N,N-diethyl-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-4-11-21-16-9-7-15-13-17(10-8-14(15)12-16)22(19,20)18(5-2)6-3/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI Key |
CXXYIXVOJVCEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
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